

Spectroscopic Profile of Allyltriphenylsilane: A Technical Guide

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Compound of Interest

Compound Name: *Allyltriphenylsilane*

Cat. No.: *B103027*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Allyltriphenylsilane** ($C_{21}H_{20}Si$), a versatile organosilane reagent. Detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics is presented to aid in its identification, characterization, and application in research and development.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for **Allyltriphenylsilane**.

1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **Allyltriphenylsilane** in solution. The proton (1H) and carbon-13 (^{13}C) NMR spectra provide detailed information about the chemical environment of each atom. While specific experimental values can vary slightly based on solvent and concentration, the following tables provide expected chemical shifts and multiplicities.

Table 1: 1H NMR Spectroscopic Data for **Allyltriphenylsilane**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
Phenyl-H (ortho, meta, para)	7.2 - 7.6	Multiplet	15H
=CH-	5.7 - 5.9	Multiplet	1H
=CH ₂	4.9 - 5.1	Multiplet	2H
Si-CH ₂ -	2.2 - 2.4	Doublet	2H

Table 2: ¹³C NMR Spectroscopic Data for **Allyltriphenylsilane**

Carbon	Chemical Shift (δ , ppm)
Phenyl C-Si	134 - 136
Phenyl C-H (ortho, meta, para)	128 - 135
=CH-	133 - 135
=CH ₂	114 - 116
Si-CH ₂ -	25 - 27

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **Allyltriphenylsilane** is characterized by absorptions corresponding to its allyl and triphenylsilyl moieties.

Table 3: Characteristic IR Absorption Bands for **Allyltriphenylsilane**

Functional Group	Absorption Range (cm ⁻¹)	Intensity
C-H stretch (Aromatic)	3050 - 3070	Medium
C-H stretch (sp ² C-H, vinyl)	3010 - 3040	Medium
C-H stretch (sp ³ C-H)	2900 - 2980	Medium
C=C stretch (vinyl)	1630 - 1640	Medium
C=C stretch (aromatic)	1430, 1485	Strong
Si-Phenyl	1110 - 1120	Strong
=C-H bend (out-of-plane)	910, 990	Strong
Si-C stretch	700 - 800	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **Allyltriphenylsilane**, electron ionization (EI) would likely lead to the fragmentation of the molecule, providing structural clues.

Table 4: Major Mass Spectral Fragments for **Allyltriphenylsilane**

m/z	Proposed Fragment
300	[M] ⁺ (Molecular ion)
259	[M - C ₃ H ₅] ⁺ (Loss of allyl group)
223	[Si(C ₆ H ₅) ₂] ⁺
181	[Si(C ₆ H ₅)(C ₆ H ₄)] ⁺
105	[Si(C ₆ H ₅)] ⁺
77	[C ₆ H ₅] ⁺
41	[C ₃ H ₅] ⁺ (Allyl cation)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **Allyltriphenylsilane**.

Materials:

- **Allyltriphenylsilane** sample
- Deuterated chloroform (CDCl_3) or other suitable deuterated solvent
- NMR tube (5 mm)
- NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

- Sample Preparation: Dissolve 5-10 mg of **Allyltriphenylsilane** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) directly in a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Reference the spectra to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the ^1H NMR signals and determine the multiplicities of the peaks.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of **Allyltriphenylsilane**.

Materials:

- **Allyltriphenylsilane** sample
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula
- Solvent for cleaning (e.g., isopropanol)

Procedure:

- **Background Spectrum:** Record a background spectrum of the clean ATR crystal.

- Sample Application: Place a small amount of the solid **Allyltriphenylsilane** sample onto the ATR crystal using a clean spatula.
- Spectrum Acquisition:
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum over the desired range (e.g., 4000-600 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of **Allyltriphenylsilane**.

Materials:

- **Allyltriphenylsilane** sample
- Suitable solvent (e.g., dichloromethane or methanol)
- Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe with an electron ionization (EI) source.

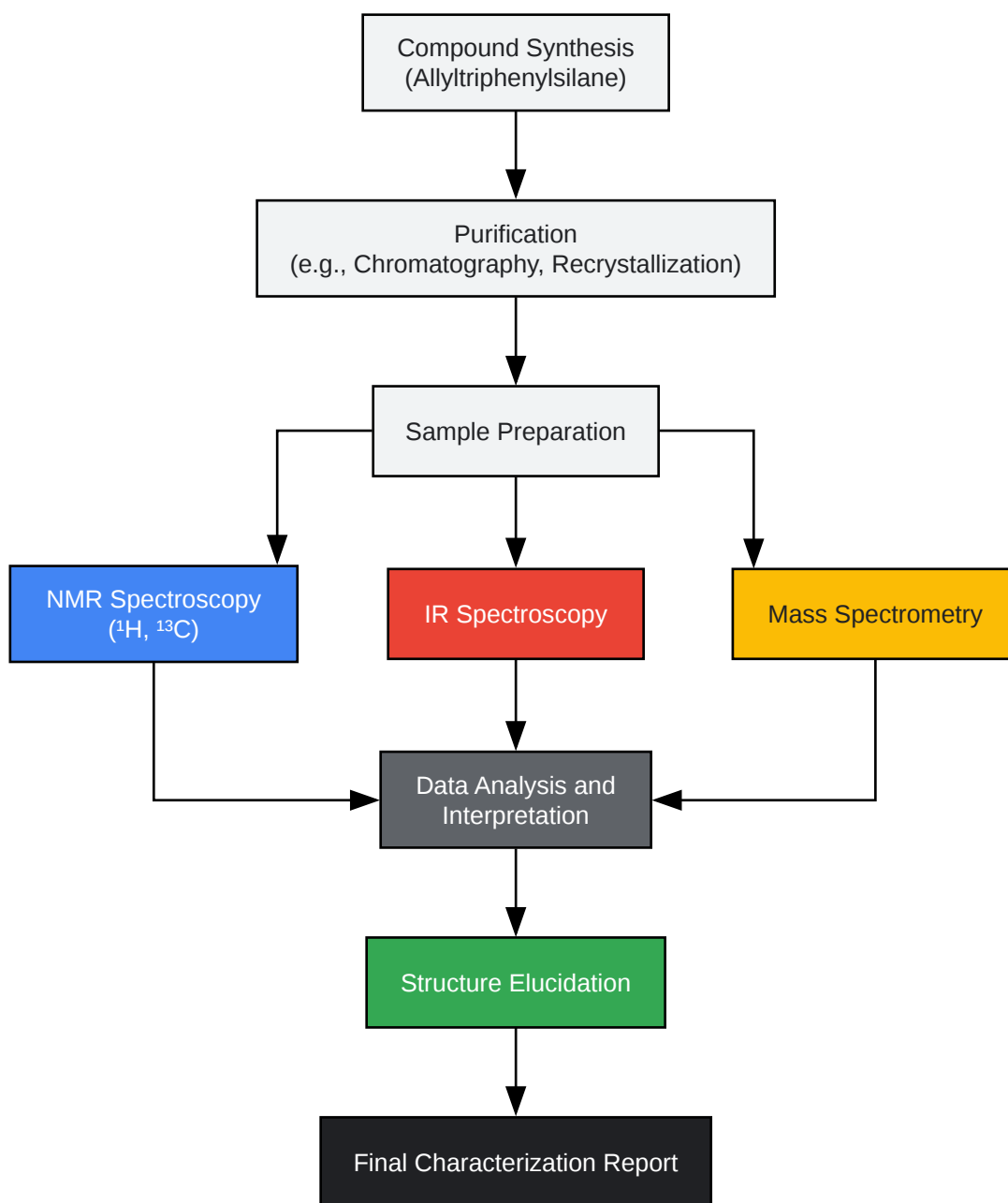
Procedure (using GC-MS):

- Sample Preparation: Prepare a dilute solution of **Allyltriphenylsilane** in a volatile solvent.
- Instrument Setup:
 - Set the GC oven temperature program to ensure separation from any impurities and elution of the compound.

- Set the injector temperature and transfer line temperature appropriately (e.g., 250-280 °C).
- For the mass spectrometer, use a standard electron ionization energy of 70 eV.
- Set the mass range to be scanned (e.g., m/z 30-350).
- Injection and Acquisition:
 - Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
 - The GC will separate the components of the sample, and the eluting compounds will enter the mass spectrometer.
 - The mass spectrometer will record the mass spectra of the compounds as they elute.
- Data Analysis:
 - Identify the peak corresponding to **Allyltriphenylsilane** in the total ion chromatogram.
 - Extract the mass spectrum for that peak.
 - Identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **Allyltriphenylsilane**.



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Workflow for Spectroscopic Characterization.

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